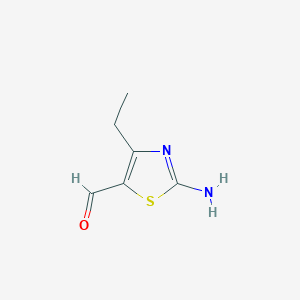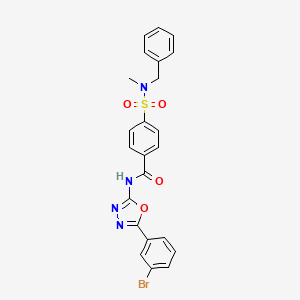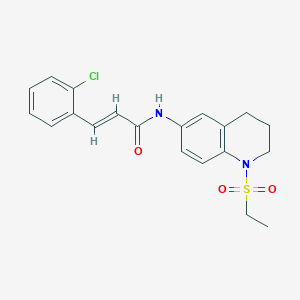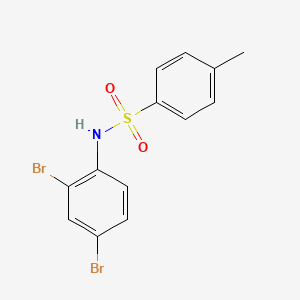
1H-Indole-3-acetonitrile, 4-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-acetonitrile, 4-iodo- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
The synthesis of 1H-Indole-3-acetonitrile, 4-iodo- typically involves the iodination of 1H-Indole-3-acetonitrile. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or under reflux conditions.
Industrial production methods for indole derivatives often involve multi-step synthesis routes, starting from commercially available precursors. The Fischer indole synthesis is a well-known method for constructing the indole ring system, which can then be further functionalized to introduce the acetonitrile and iodine groups .
Analyse Des Réactions Chimiques
1H-Indole-3-acetonitrile, 4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted indole derivatives, while oxidation and reduction reactions modify the functional groups on the indole ring.
Applications De Recherche Scientifique
1H-Indole-3-acetonitrile, 4-iodo- has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1H-Indole-3-acetonitrile, 4-iodo- involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological activities such as cell signaling, gene expression, and metabolic processes . The iodine atom at the 4-position may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1H-Indole-3-acetonitrile, 4-iodo- can be compared with other indole derivatives, such as:
1H-Indole-3-acetonitrile: Lacks the iodine atom, resulting in different reactivity and biological properties.
1H-Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different chemical behavior and applications.
Indole-3-acetic acid: A plant hormone with distinct biological functions compared to the nitrile derivative.
The presence of the iodine atom in 1H-Indole-3-acetonitrile, 4-iodo- makes it unique, as it can participate in specific substitution reactions and potentially exhibit enhanced biological activity.
Propriétés
Numéro CAS |
89245-36-3 |
|---|---|
Formule moléculaire |
C10H7IN2 |
Poids moléculaire |
282.08 g/mol |
Nom IUPAC |
2-(4-iodo-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7IN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 |
Clé InChI |
FPBHXYPVNWHLHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)C(=CN2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)


![(Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide](/img/structure/B14141844.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14141860.png)

![2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B14141869.png)
![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)
![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)

